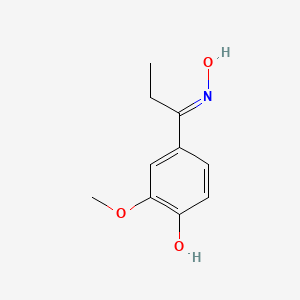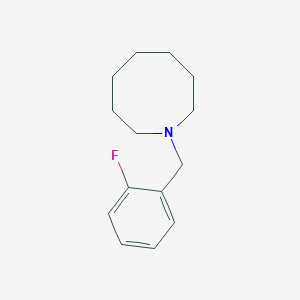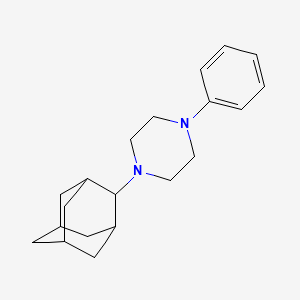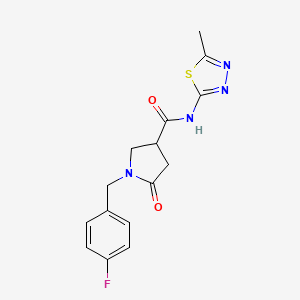
1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime, also known as carvacrol oxime, is a chemical compound with the molecular formula C10H13NO2. It is a derivative of carvacrol, a natural phenol found in many essential oils. Carvacrol oxime has gained attention in scientific research due to its potential therapeutic applications, particularly in the areas of cancer treatment and neurodegenerative diseases.
作用機序
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in cancer cells is not fully understood. However, studies have suggested that it may induce cell death through the activation of apoptosis, a process of programmed cell death. Carvacrol oxime has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Carvacrol oxime has been shown to have antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to have a broad spectrum of anti-cancer activity, making it a potentially useful agent for treating various types of cancer. However, one limitation of using 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
Future research on 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime could focus on its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in cancer cells and to identify potential biomarkers for predicting its efficacy. Finally, clinical trials are needed to determine the safety and efficacy of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in humans.
合成法
Carvacrol oxime can be synthesized through a multi-step process starting with 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime as the starting material. The synthesis involves the conversion of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime to carvacryl chloride, which is then reacted with hydroxylamine hydrochloride to yield carvacryl oxime. The final step involves the reduction of carvacryl oxime to 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime using sodium borohydride.
科学的研究の応用
Carvacrol oxime has been studied for its potential anti-cancer properties. In vitro studies have shown that 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime can induce cell death in various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to inhibit the growth and metastasis of cancer cells in animal models.
特性
IUPAC Name |
4-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-8(11-13)7-4-5-9(12)10(6-7)14-2/h4-6,12-13H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKXNFSANJLNY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)
![N-(4-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6118052.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)

![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)


![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)